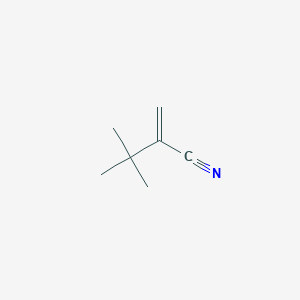

3,3-Dimethyl-2-methylidenebutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2-methylidenebutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-6(5-8)7(2,3)4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURORDQYFXXZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506834 | |

| Record name | 3,3-Dimethyl-2-methylidenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51789-52-7 | |

| Record name | 3,3-Dimethyl-2-methylidenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Dimethyl 2 Methylidenebutanenitrile and Analogous Highly Substituted Alkylidene Nitriles

Conventional and Contemporary Synthetic Approaches to α,β-Unsaturated Nitriles

Established methods for the synthesis of α,β-unsaturated nitriles often involve olefination reactions, dehydrocyanation, and various metal-catalyzed processes. These techniques have been refined over time to improve yields, stereoselectivity, and substrate scope.

Olefination reactions, which form carbon-carbon double bonds, are a cornerstone of alkenyl nitrile synthesis. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a powerful tool for this transformation. It employs phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts, reacting with aldehydes or ketones to yield alkenes, typically with a high degree of (E)-stereoselectivity. The reaction proceeds through the deprotonation of a phosphonate ester to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. The resulting intermediate collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. For the synthesis of α,β-unsaturated nitriles, a phosphonate bearing a cyano group is utilized.

Another prominent olefination method is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. The initial adduct often undergoes spontaneous dehydration to afford the α,β-unsaturated product. The choice of catalyst, which can range from simple amines to more complex systems, can influence the reaction rate and outcome.

Dehydrocyanation of saturated nitriles offers an alternative route to α,β-unsaturated nitriles. This elimination reaction typically involves the removal of a hydrogen atom and a cyano group from adjacent carbon atoms. The process often requires a strong base and can be facilitated by the presence of suitable leaving groups on the β-carbon.

| Olefination/Dehydrocyanation Strategy | Description | Typical Reactants | Key Features |

| Horner-Wadsworth-Emmons Reaction | A reaction of phosphonate carbanions with aldehydes or ketones to form alkenes. | Cyanomethylphosphonates, Aldehydes/Ketones, Base (e.g., NaH, BuLi) | Generally provides good (E)-selectivity; water-soluble phosphate byproduct simplifies workup. |

| Knoevenagel Condensation | Condensation of an aldehyde or ketone with an active methylene compound followed by dehydration. | Aldehydes/Ketones, Active methylene nitriles (e.g., malononitrile), Basic catalyst | Often proceeds with spontaneous dehydration; catalyst choice is crucial for efficiency. |

| Dehydrocyanation | Elimination of HCN from a saturated nitrile to form a C=C double bond. | Saturated nitriles with a β-leaving group, Strong base | A direct method for introducing unsaturation; regioselectivity can be a challenge. |

Transition-metal catalysis has revolutionized the synthesis of unsaturated nitriles, offering high efficiency and selectivity under mild conditions. Hydrocyanation, the addition of hydrogen cyanide (HCN) across a carbon-carbon multiple bond, is a prominent example. The hydrocyanation of alkynes, catalyzed by transition metals such as nickel or palladium, can provide access to α,β-unsaturated nitriles. The regioselectivity of this reaction is a critical aspect, and the choice of catalyst and ligands can often control which isomer is formed. Similarly, the hydrocyanation of allenes has emerged as a powerful method for producing β,γ-unsaturated nitriles, which can sometimes be isomerized to their α,β-unsaturated counterparts.

Olefin cross-metathesis is another potent transition-metal-catalyzed reaction for the synthesis of α,β-unsaturated nitriles. This reaction involves the exchange of substituents between two alkenes, mediated by catalysts, most notably those based on ruthenium, such as Grubbs' catalysts. In the context of nitrile synthesis, an alkene can be reacted with an α,β-unsaturated nitrile, like acrylonitrile (B1666552), to generate a new, more substituted α,β-unsaturated nitrile. The success of cross-metathesis is often dependent on the relative reactivity of the olefin partners and the catalyst's ability to tolerate various functional groups. For sterically demanding substrates, the choice of a highly active and robust catalyst is crucial.

| Catalytic Method | Catalyst | Substrates | Product Type | Key Advantages |

| Hydrocyanation of Alkynes | Nickel, Palladium complexes | Alkynes, HCN or cyanide source | α,β-Unsaturated nitriles | Atom-economical, direct formation of the nitrile functionality. |

| Hydrocyanation of Allenes | Copper, Nickel complexes | Allenes, HCN or cyanide source | Primarily β,γ-unsaturated nitriles | Can provide access to complex nitrile structures. |

| Cross-Metathesis | Ruthenium (e.g., Grubbs' catalysts) | Alkenes, Acrylonitrile or substituted unsaturated nitriles | Substituted α,β-unsaturated nitriles | High functional group tolerance, modular approach to complex structures. |

Oxidative functionalization routes provide an alternative disconnection for the synthesis of α,β-unsaturated nitriles, often starting from more saturated precursors. One such approach is the oxidative functionalization of allylic C-H bonds. In this strategy, an alkene is treated with an oxidant and a cyanide source in the presence of a suitable catalyst, typically based on palladium or other transition metals. The catalyst facilitates the activation of an allylic C-H bond, followed by the introduction of the cyano group, which can lead to the formation of an α,β-unsaturated nitrile, often with concomitant double bond migration.

Another strategy involves the oxidative amination of alkenes. While this method primarily yields allylic amines, certain variations and subsequent transformations can lead to the desired unsaturated nitrile products. These reactions often proceed through radical intermediates and can be promoted by photoredox or other catalytic systems. The development of selective and efficient oxidative functionalization methods remains an active area of research, with the potential to offer more direct and atom-economical routes to complex molecules.

Emerging and Sustainable Synthetic Paradigms for Nitrile Compounds

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. In the context of nitrile synthesis, this has led to the exploration of biocatalytic and electrocatalytic approaches that offer milder reaction conditions and reduce reliance on hazardous reagents.

A significant advancement in green nitrile synthesis is the use of aldoxime dehydratases. nih.govproquest.comresearchgate.netresearchgate.netnih.gov These enzymes catalyze the dehydration of aldoximes to the corresponding nitriles under mild, aqueous conditions. nih.govproquest.comresearchgate.netresearchgate.netnih.gov This biocatalytic approach is particularly attractive as it avoids the use of highly toxic cyanide reagents. nih.govproquest.comresearchgate.netresearchgate.netnih.gov The aldoxime substrates can be readily prepared from the condensation of aldehydes with hydroxylamine. nih.gov Aldoxime dehydratases have been shown to accept a broad range of substrates, including both aliphatic and aromatic aldoximes. researchgate.netresearchgate.net The reaction mechanism involves the coordination of the aldoxime to a heme iron center within the enzyme's active site, followed by a catalyzed dehydration process. ebi.ac.ukpnas.org This enzymatic method holds considerable promise for industrial applications due to its high efficiency, selectivity, and environmentally benign nature. nih.govproquest.comresearchgate.net

| Enzyme | Substrate | Product | Key Features |

| Aldoxime Dehydratase | Aldoximes (R-CH=NOH) | Nitriles (R-CN) | Cyanide-free, mild aqueous conditions, high selectivity, broad substrate scope. nih.govproquest.comresearchgate.netresearchgate.netnih.govresearchgate.net |

Electrocatalysis offers a promising avenue for the sustainable synthesis of nitriles, utilizing electricity as a "green" reagent. researchgate.netrsc.orgchemrxiv.orgrsc.org A notable example is the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849). researchgate.netrsc.orgchemrxiv.orgrsc.org This process typically employs a simple and inexpensive nickel catalyst and can be conducted in aqueous electrolytes under benign conditions. researchgate.netrsc.org The reaction is believed to proceed through a sequence of dehydrogenation of the alcohol to an aldehyde, followed by imination with ammonia, and a final dehydrogenation of the imine to the nitrile. rsc.orgrsc.org In-situ formed Ni(II)/Ni(III) redox species on the electrode surface are thought to be the active catalytic sites. rsc.orgrsc.org This electrocatalytic method has been successfully applied to a variety of aromatic, aliphatic, and heterocyclic primary alcohols, demonstrating its broad applicability and potential for cleaner chemical production. researchgate.net

Direct C-H and C-C Bond Cleavage Methodologies in Nitrile Formation

Direct functionalization of hydrocarbons through C-H or C-C bond cleavage represents a highly efficient and atom-economical strategy for synthesizing nitriles. nih.gov These methods circumvent the need for pre-functionalized starting materials, offering novel pathways to complex molecules.

Researchers have developed various protocols that utilize different nitrogen sources to achieve this transformation. Key approaches include:

Nitrogenation via C-H Cleavage : This strategy involves the direct conversion of C(sp³)-H bonds, such as those in benzylic, allylic, and propargylic positions, into the nitrile group. nih.gov Azide (B81097) reagents are often employed as the nitrogen source in these reactions, which are thought to proceed through radical or cationic intermediates followed by an oxidative rearrangement. nih.gov

Cleavage of C=C Double Bonds : Alkenes can serve as precursors to nitriles through oxidative cleavage of the carbon-carbon double bond. organic-chemistry.org Various reagents and catalytic systems have been developed for this purpose. For instance, an N-Bromosuccinimide (NBS) mediated process using Trimethylsilyl azide (TMSN₃) as the nitrogen source has been shown to be effective for producing aromatic nitriles. nih.gov Another approach uses sodium nitrite (B80452) (NaNO₂) as both the nitrogen source and the oxidant. researchgate.net

Cleavage of C≡C Triple Bonds : The transformation of alkynes into nitriles can also be achieved through the cleavage of the carbon-carbon triple bond. This typically involves strong oxidizing agents that break the triple bond to form a carboxylic acid, which is then converted to the nitrile in subsequent steps. chemistrysteps.com

These direct methods offer significant advantages in terms of step economy but can face challenges regarding selectivity, especially when multiple reactive sites are present in the substrate. nih.gov

| Bond Type Cleaved | Substrate Type | Nitrogen Source | Key Features | Reference |

|---|---|---|---|---|

| C(sp³)-H | Benzylic, Allylic, Propargylic Hydrocarbons | Azides, DMF | Direct functionalization of unactivated C-H bonds. | nih.gov |

| C=C | Alkenes (e.g., Styrenes) | NaNO₂, TMSN₃ | Oxidative cleavage and nitrogenation in one pot. | nih.govresearchgate.net |

| C≡C | Alkynes | (via oxidation to acid) | Results in a nitrile with one less carbon atom. | chemistrysteps.com |

Specific Considerations for the Synthesis of 3,3-Dimethyl-2-methylidenebutanenitrile and Related Sterically Hindered Derivatives

The synthesis of this compound is particularly challenging due to the presence of a tetrasubstituted double bond and a sterically demanding tert-butyl group adjacent to the reactive centers. These structural features impose significant constraints on the choice of synthetic methods.

Impact of Geminal Dimethyl Substitution on Reaction Selectivity and Yield

Reduced Reaction Rates : Steric bulk can impede the approach of reagents to the reaction site, leading to slower reaction rates. For instance, in cycloaddition reactions, increased steric bulk in the dipolarophile has been shown to have a detrimental effect on the reaction rate, with trisubstituted olefins reacting more sluggishly than mono- or disubstituted ones. nih.gov

Altered Selectivity : In reactions with multiple possible outcomes, steric hindrance can favor the formation of the thermodynamically more stable or kinetically more accessible product. For example, in nucleophilic substitution reactions, bulky substrates like tertiary halides are too sterically hindered to undergo an S_N2 reaction and will favor elimination (E2) or S_N1 pathways. chemistrysteps.comorganic-chemistry.org

Lower Yields : The combination of slower reaction rates and potential side reactions often results in lower yields for sterically congested molecules. The synthesis of precursors like 3,3-dimethylbutanal and 3,3-dimethyl-2-butanone highlights the specialized conditions required to manage the steric demands of the tert-butyl group. google.comgoogleapis.comsemanticscholar.org

| Reaction Type | Substrate Complexity | Observed Impact of Steric Hindrance | Reference |

|---|---|---|---|

| Nucleophilic Substitution (S_N2) | Primary → Secondary → Tertiary Halide | Reaction rate decreases significantly; elimination becomes major pathway for tertiary halides. | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Monosubstituted → Trisubstituted Olefin | Reaction rate decreases with increasing substitution. | nih.gov |

| Reductive Alkylation of Nitriles | ortho- vs. para-substituted Benzonitrile | Yields decrease with substituents closer to the nitrile group (ortho position). | nih.gov |

Development of Tailored Synthetic Pathways for Exocyclic Alkylidene Nitriles

The formation of an exocyclic methylidene group adjacent to a sterically demanding center, as required for this compound, necessitates tailored synthetic strategies. General methods must often be adapted to overcome the steric barriers.

Potential synthetic pathways could involve:

Knoevenagel Condensation : This reaction involves the condensation of an active methylene compound (like a nitrile with an α-hydrogen) with an aldehyde or ketone. A plausible route could involve the Knoevenagel condensation of a suitable nitrile with 3,3-dimethyl-2-butanone. However, the steric hindrance of the ketone could make this transformation challenging. researchgate.net

Wittig-type Reactions : Olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, are powerful tools for forming C=C bonds. A strategy could involve reacting a cyanophosphonate ylide with 3,3-dimethyl-2-butanone. The success of this approach would depend on the reactivity of the sterically hindered ketone.

Elimination Reactions : A precursor alcohol or halide could undergo an elimination reaction to form the exocyclic double bond. This would require the careful synthesis of a substrate containing the tert-butyl group, a nitrile, and a suitable leaving group, positioned to ensure the formation of the desired exocyclic alkene isomer.

The synthesis of the core structure often begins with commercially available precursors like pivalic acid or isobutylene, which are used to construct the hindered 3,3-dimethylbutyl framework. google.comgoogleapis.com The subsequent introduction of the methylidene and nitrile functionalities represents the key challenge where tailored pathways are essential.

Advanced Reaction Chemistry and Mechanistic Investigations of 3,3 Dimethyl 2 Methylidenebutanenitrile

Nucleophilic Addition Reactions to the Conjugated System

The conjugated system of 3,3-Dimethyl-2-methylidenebutanenitrile is a classic Michael acceptor, readily undergoing 1,4-conjugate additions. The bulky tert-butyl group plays a significant role in directing the regioselectivity of these reactions.

Michael-Type Additions to the β-Carbon of the Alkene

The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor). wikipedia.org In the case of this compound, the β-carbon of the alkene is the electrophilic site that is attacked by the nucleophile. The reaction is typically mediated by a base, which generates the nucleophilic species from a suitable precursor.

A wide array of nucleophiles can serve as Michael donors. These include stabilized carbanions derived from compounds like malonic esters, β-ketoesters, and nitroalkanes, as well as heteroatom nucleophiles such as amines and thiols. wikipedia.orglibretexts.org The general mechanism proceeds via the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. libretexts.org

| Michael Donor | Product Structure | Product Name |

|---|---|---|

| Dimethyl malonate | Dimethyl 2-(1-cyano-2,2-dimethylpropyl)malonate | |

| Nitromethane | 4,4-Dimethyl-3-(nitromethyl)pentanenitrile | |

| Thiophenol | 4,4-Dimethyl-3-(phenylthio)pentanenitrile |

Regioselectivity and Stereocontrol in Nucleophilic Attacks on Exocyclic Alkenyl Nitriles

For α,β-unsaturated nitriles, nucleophilic attack can theoretically occur at two electrophilic sites: the nitrile carbon (1,2-addition) or the β-alkene carbon (1,4-addition). In the case of this compound, the 1,4-Michael-type addition is overwhelmingly favored. This high regioselectivity is attributed to two main factors. First, the conjugate addition leads to a thermodynamically stable product. Second, the significant steric hindrance imposed by the adjacent tert-butyl group shields the nitrile carbon, making a direct attack (1,2-addition) less favorable.

Stereocontrol in these additions is a critical aspect, as the reaction creates a new stereocenter at the α-carbon. Achieving high levels of stereoselectivity often requires the use of chiral catalysts or auxiliaries. While specific studies on this compound are limited, research on related alkenyl systems demonstrates that asymmetric Michael additions can be effectively controlled. nih.govbuchler-gmbh.com The facial selectivity of the nucleophilic attack on the planar enolate intermediate determines the stereochemical outcome of the product.

Cycloaddition Chemistry and Pericyclic Reactions

The alkene and nitrile functionalities in this compound allow it to participate in various cycloaddition reactions, providing powerful pathways for the construction of carbocyclic and heterocyclic ring systems.

[3+2] Dipolar Cycloadditions Involving the Nitrile and Alkene Functionalities

[3+2] Cycloadditions involve the reaction of a three-atom 1,3-dipole with a two-atom component (a dipolarophile) to form a five-membered ring. Both the C=C double bond and the C≡N triple bond of this compound can act as dipolarophiles.

Common 1,3-dipoles like nitrile oxides, azides, and nitrones can react with the alkene moiety to form various five-membered heterocycles. beilstein-journals.orgmdpi.com For instance, reaction with a nitrile oxide would yield an isoxazoline, while reaction with an azide (B81097) would produce a triazoline. The regioselectivity of these cycloadditions is governed by the electronic properties of the reactants, as predicted by frontier molecular orbital (FMO) theory. mdpi.comsemanticscholar.org The nitrile group can also participate in [3+2] cycloadditions, for example, with nitrilimines to form 1,2,4-triazole (B32235) derivatives. mdpi.com

| 1,3-Dipole | Reacting Moiety | Resulting Heterocycle |

|---|---|---|

| Benzonitrile oxide | Alkene (C=C) | Isoxazoline |

| Phenyl azide | Alkene (C=C) | Triazoline |

| C-Phenyl-N-methylnitrone | Alkene (C=C) | Isoxazolidine |

| Diphenylnitrilimine | Nitrile (C≡N) | 1,2,4-Triazole |

Diels-Alder and Related [4+2] Cycloadditions for Heterocyclic Construction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. The electron-deficient alkene in this compound, activated by the adjacent nitrile group, makes it an effective dienophile for reactions with electron-rich dienes.

For example, a reaction with a diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a substituted cyclohexene (B86901) carbonitrile. The stereoselectivity of the Diels-Alder reaction typically follows the endo rule, although steric factors can influence the outcome. Theoretical studies on similar systems, such as the reaction between 2,3-dimethylbuta-1,3-diene and methyl acrylate, provide insight into the mechanism and energetics of such transformations. researchgate.net Furthermore, the nitrile group itself can act as a dienophile in hetero-Diels-Alder reactions, reacting with dienes to form nitrogen-containing heterocyclic compounds, although this generally requires high temperatures or Lewis acid catalysis.

Chemoselective Transformations of the Nitrile and Alkene Moieties

The presence of two distinct reactive sites in this compound allows for chemoselective transformations, where one functional group is modified while the other remains intact. The choice of reagents and reaction conditions is crucial for achieving such selectivity.

Transformations of the Alkene:

Reduction: Catalytic hydrogenation of the carbon-carbon double bond can be achieved selectively under specific conditions (e.g., using catalysts like Palladium on carbon) without reducing the nitrile group. This would yield the saturated nitrile, 3,3-dimethylbutanenitrile.

Oxidation: The alkene is susceptible to oxidation. Epoxidation using reagents like m-CPBA would form an oxirane ring, while dihydroxylation (e.g., with osmium tetroxide) would produce a diol, with the nitrile group being unreactive under these conditions.

Transformations of the Nitrile:

Reduction: The nitrile group can be selectively reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reagent typically also reduces the conjugated alkene. However, catalytic methods under specific conditions can sometimes favor nitrile reduction.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, although harsh conditions may also affect the alkene. Enzymatic hydrolysis offers a milder alternative that can exhibit high selectivity. chimia.ch Partial hydrolysis to the corresponding amide is also a common transformation.

The ability to selectively target one functional group over the other makes this compound a versatile intermediate for the synthesis of complex molecules containing the bulky tert-butyl scaffold.

Functional Group Interconversions of the Nitrile Group in Complex Scaffolds

The nitrile group in this compound, despite the steric hindrance imposed by the adjacent tert-butyl group and the methylidene substituent, can be transformed into a variety of other functional groups. These interconversions are crucial for the synthesis of more complex molecular architectures.

Common transformations of the nitrile group include hydrolysis to carboxylic acids or amides, and reduction to primary amines. The specific conditions required for these conversions in a sterically hindered α,β-unsaturated system like this compound are critical to achieving high yields and avoiding unwanted side reactions.

Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid or an amide can be achieved under either acidic or basic conditions. However, the presence of the α,β-unsaturation and the steric bulk can influence the reaction rates and necessitate more forcing conditions compared to simpler nitriles. Enzymatic hydrolysis, utilizing nitrilases, presents a milder alternative that can sometimes overcome the challenges of chemoselectivity in complex molecules.

Reduction: The reduction of the nitrile to a primary amine can be accomplished using various reducing agents. Catalytic hydrogenation over metals like palladium or platinum is a common method, although careful selection of the catalyst and reaction conditions is necessary to avoid concomitant reduction of the exocyclic double bond. cea.fr Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) are also effective in converting the nitrile to an amine.

| Transformation | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Hydrolysis to Carboxylic Acid | H₂SO₄ (aq), heat | 3,3-Dimethyl-2-methylidenebutanoic acid | Harsh conditions may be required due to steric hindrance. |

| Hydrolysis to Amide | Controlled acid or base hydrolysis; certain enzymatic conditions | 3,3-Dimethyl-2-methylidenebutanamide | Isolation of the amide can be challenging as it is an intermediate in the hydrolysis to the carboxylic acid. |

| Reduction to Primary Amine | 1. LiAlH₄, Et₂O; 2. H₂O | (3,3-Dimethyl-2-methylidenebutyl)amine | Powerful reducing agent; can also reduce other functional groups if present. |

| Reduction to Primary Amine | H₂, Pd/C or PtO₂, high pressure | (3,3-Dimethyl-2-methylidenebutyl)amine | Potential for competitive reduction of the alkene. |

Selective Reductions and Oxidations of the Exocyclic Alkene

The exocyclic double bond in this compound is susceptible to both reduction and oxidation reactions. The challenge often lies in achieving selectivity, leaving the nitrile group intact.

Selective Reduction: The conjugate reduction of the α,β-unsaturated system is a valuable transformation. Catalytic hydrogenation can be tailored to selectively reduce the carbon-carbon double bond. For instance, the use of specific catalysts like copper complexes with phosphine (B1218219) ligands has shown high efficiency in the conjugate reduction of α,β-unsaturated nitriles. rsc.org This approach would yield 3,3-dimethyl-2-methylbutanenitrile. The choice of catalyst and reaction conditions is paramount to prevent over-reduction of the nitrile group.

Selective Oxidation: The exocyclic alkene can undergo various oxidation reactions, such as epoxidation and dihydroxylation, to introduce new functional groups.

Epoxidation: The formation of an epoxide can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting product would be 2-(tert-butyl)-2-methyloxirane-2-carbonitrile. The stereoselectivity of this reaction can be influenced by the steric environment around the double bond.

Dihydroxylation: The conversion of the alkene to a diol can be accomplished using reagents such as osmium tetroxide (OsO₄) followed by a reductive workup, or through a two-step procedure involving epoxidation and subsequent hydrolysis. Asymmetric dihydroxylation methods can be employed to produce chiral diols.

| Reaction Type | Reagents and Conditions | Product | Key Considerations |

|---|---|---|---|

| Conjugate Reduction | H₂, Wilkinson's catalyst (RhCl(PPh₃)₃) | 3,3-Dimethyl-2-methylbutanenitrile | Selective for the C=C bond over the C≡N bond. |

| Epoxidation | m-CPBA, CH₂Cl₂ | 2-(tert-butyl)-2-methyloxirane-2-carbonitrile | Electrophilic addition to the double bond. |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO; 2. NaHSO₃ | 2-(tert-butyl)-2,3-dihydroxypropanenitrile | Formation of a cyclic osmate ester intermediate. |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | 2-(tert-butyl)-2,3-dihydroxypropanenitrile | Proceeds through an epoxide intermediate. |

Elucidation of Reaction Mechanisms for this compound and Related Systems

Understanding the mechanisms of reactions involving this compound is essential for predicting reactivity, controlling selectivity, and designing new synthetic methodologies.

Investigation of Intermediate Species and Transition State Architectures

Many reactions of α,β-unsaturated nitriles proceed through discrete intermediates and well-defined transition states. For instance, in nucleophilic conjugate additions, a key intermediate is the resonance-stabilized enolate anion. The geometry of this intermediate and the subsequent protonation step can determine the stereochemical outcome of the reaction.

Computational chemistry plays a significant role in elucidating these transient species. Density Functional Theory (DFT) calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products. For example, in the conjugate reduction of hindered α,β-unsaturated nitriles, computational studies can help to understand the coordination of the substrate to the metal catalyst and the nature of the hydride transfer step.

Analysis of Electronic and Steric Factors Governing Reactivity and Selectivity

The reactivity of this compound is a delicate balance of electronic and steric effects.

Electronic Factors: The electron-withdrawing nature of the nitrile group polarizes the conjugated system, making the β-carbon of the exocyclic double bond electrophilic and susceptible to nucleophilic attack. This is a classic example of Michael-type reactivity. rsc.org

Steric Factors: The bulky tert-butyl group exerts significant steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions. For example, in additions to the double bond, the incoming reagent will preferentially approach from the less hindered face. This steric congestion can also slow down reaction rates compared to less substituted α,β-unsaturated nitriles. The interplay of these factors is critical in determining the outcome of a reaction. For instance, in nucleophilic additions, the "hard" or "soft" nature of the nucleophile can dictate whether 1,2-addition to the nitrile carbon or 1,4-conjugate addition to the β-carbon occurs.

Isotopic Labeling Studies in Mechanistic Pathways

Isotopic labeling is a powerful experimental tool for tracing the path of atoms through a reaction mechanism. By replacing an atom with its heavier isotope (e.g., ¹H with ²H (deuterium), or ¹²C with ¹³C or ¹⁴C), one can follow its fate in the products, providing definitive evidence for or against a proposed mechanism.

For instance, in the study of the hydrolysis of a nitrile, labeling the nitrogen atom with ¹⁵N can confirm whether the nitrogen atom in the resulting amide or amine originates from the nitrile. Similarly, deuterium (B1214612) labeling can be used to probe the stereochemistry of addition reactions to the double bond. If a reaction is stereospecific, the stereochemical relationship of the deuterium label in the starting material will be maintained in the product. While specific isotopic labeling studies on this compound are not extensively reported, the principles from studies on related systems are directly applicable. researchgate.netiaea.org

Computational and Theoretical Studies on 3,3 Dimethyl 2 Methylidenebutanenitrile and Analogous Nitriles

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are employed to describe the distribution of electrons within a molecule, which fundamentally governs its geometry, stability, and chemical reactivity. For α,β-unsaturated nitriles, these calculations reveal how the interplay between the nitrile group and the carbon-carbon double bond influences the molecule's electronic properties.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of highest electron density and is associated with nucleophilic or electron-donating character, while the LUMO represents the region most susceptible to receiving electrons, indicating electrophilic or electron-accepting character.

For α,β-unsaturated nitriles like 3,3-dimethyl-2-methylidenebutanenitrile, FMO analysis predicts the likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. In these conjugated systems, the HOMO is typically associated with the π-system of the C=C double bond, while the LUMO is distributed across the entire π-conjugated system (C=C-C≡N), with significant coefficients on the β-carbon of the double bond and the carbon of the nitrile group. This distribution makes the β-carbon a primary site for nucleophilic attack (e.g., Michael addition).

Computational studies on analogous conjugated nitriles show that extending conjugation tends to raise the HOMO energy and lower the LUMO energy, thereby decreasing the HOMO-LUMO gap and increasing reactivity. mdpi.comresearchgate.netnih.gov Analysis of various α,β-unsaturated acrylonitrile (B1666552) derivatives has shown that HOMO and LUMO energy levels can be tuned by altering substituent groups, which in turn affects their electronic and optical properties. mdpi.comnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Conjugated Nitriles

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| Pyridine-substituted acrylonitrile (I) mdpi.com | -6.01 | -2.01 | 4.00 |

| Pyridine-substituted acrylonitrile (II) mdpi.com | -5.87 | -2.25 | 3.62 |

| Carbazole-substituted acrylonitrile (III) mdpi.com | -5.56 | -2.01 | 3.55 |

| Dye with conjugated nitrile (Cy-4c) mdpi.com | -5.70 | -3.90 | 1.80 |

The electron-withdrawing nature of the nitrile group (-C≡N) significantly polarizes the π-system of α,β-unsaturated nitriles. Computational methods are used to visualize this polarization through the calculation of electron density maps and molecular electrostatic potential (MESP) surfaces. These analyses show a depletion of electron density (a partial positive charge, δ+) on the β-carbon and an accumulation of electron density (a partial negative charge, δ-) on the nitrogen atom.

This inherent polarization facilitates intramolecular charge transfer (ICT) upon electronic excitation. mdpi.comresearchgate.netnih.gov In studies of dye-sensitized solar cells, conjugated nitriles have been shown to act as effective electron acceptor moieties. mdpi.comresearchgate.netnih.gov DFT calculations revealed that in such systems, the LUMO can extend from the donor part of the molecule to the conjugated nitrile components, which facilitates ICT and enhances the material's photovoltaic properties. mdpi.comresearchgate.netnih.gov The distribution of electron density is fundamental to understanding how these molecules interact with other reagents, particularly in nucleophilic addition reactions where electron-poor sites are targeted.

Computational methods are essential for determining the most stable three-dimensional structure of a molecule. For a flexible molecule like this compound, conformational analysis involves calculating the energy of various spatial arrangements (conformers) that arise from rotation around single bonds.

Geometry optimization is a computational process that systematically alters the coordinates of the atoms to find the arrangement with the lowest possible energy, corresponding to the most stable conformer. Studies on various nitrile derivatives, such as nitrilotriacetamide, have utilized DFT calculations to predict the global minimum energy conformation in both the gas phase and in solution. researchgate.net For α,β-unsaturated systems, calculations often confirm a preference for a planar or near-planar arrangement of the conjugated C=C-C≡N framework to maximize π-orbital overlap. The bulky tert-butyl group in this compound would introduce specific steric constraints, and geometry optimization would precisely calculate the bond angles and lengths that accommodate this steric hindrance while preserving the stability of the conjugated system. mdpi.com

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

DFT is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying the mechanisms of chemical reactions. It allows researchers to map out the entire energy landscape of a reaction, from reactants to products, including high-energy transition states.

By calculating the energies of reactants, products, and transition states, DFT can determine the activation energy (Ea) or Gibbs free energy of activation (ΔG‡) for a given reaction step. This value is critical as it dictates the reaction rate. A lower activation energy corresponds to a faster reaction.

For reactions involving α,β-unsaturated nitriles, such as Michael additions or cycloadditions, DFT can be used to compare different possible pathways. For instance, in a nucleophilic attack, DFT can calculate whether the reaction proceeds more favorably at the β-carbon (1,4-addition) or at the nitrile carbon. Studies on the superelectrophilic activation of cinnamonitrile (B126248) in superacids have used DFT to reveal that the most plausible reaction pathways involve sequential protonation, leading to dicationic intermediates that undergo nearly barrier-free reactions. rsc.orgresearchgate.net Similarly, DFT has been employed to investigate the tandem aza-Michael addition/intramolecular cyclization of guanidinium (B1211019) salts, indicating that the initial nucleophilic addition is the most energetically demanding step. mdpi.com

Table 2: Examples of Calculated Activation/Reaction Energies for Reactions of Analogous Nitriles

| Reaction System | Method | Calculated Parameter | Energy (kcal/mol) |

|---|---|---|---|

| Nitrile binding to V(III) complex acs.orgnih.gov | DFT | Activation Enthalpy (ΔH‡) | 2.5 - 7.2 |

| Nitrile binding to Mo(III) complex acs.orgnih.gov | DFT | Activation Enthalpy (ΔH‡) | ~5.0 |

| SET between intermediates in photon-primed electrosynthesis acs.org | DFT | Energy Barrier | 56.0 |

| Oxa-Michael Addition to Unsaturated Nitriles nih.gov | Experimental/Catalytic | N/A (Yields reported) | N/A |

Many reactions involving nitriles are facilitated by catalysts, often transition metal complexes. DFT is an invaluable tool for understanding how these catalysts function at a molecular level. mdpi.comresearchgate.net It can model the interaction between the catalyst and the nitrile substrate, showing how coordination to a metal center activates the nitrile for subsequent reactions.

Computational studies have demonstrated how the electronic and steric properties of ligands attached to the metal center can profoundly influence the catalyst's activity and selectivity. acs.orgnih.gov For example, DFT calculations on nitrile binding to vanadium and molybdenum complexes showed that the nature of the nitrile substituent and the metal's electronic state critically affect the activation parameters. acs.orgnih.gov In another study, DFT was used to investigate the coordination of nitrile ligands to cobalt complexes, providing detailed energy profiles for the binding process. researchgate.net These models can explain why certain ligands lead to faster or more selective reactions and can guide the design of new, more efficient catalysts for the functionalization of nitriles. organic-chemistry.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acrylonitrile |

| Cinnamonitrile |

| Nitrilotriacetamide |

| (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile |

| (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-4-yl)prop-2-enenitrile |

Advanced Computational Modeling Techniques

Modern computational chemistry offers a suite of powerful tools for exploring the molecular properties of nitriles. For complex systems and dynamic processes, Molecular Dynamics (MD) simulations provide a window into intermolecular interactions. For benchmark accuracy of intrinsic molecular properties, high-level ab initio and coupled-cluster methods are the tools of choice.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly valuable for understanding how nitrile-containing molecules interact with each other and with their environment in condensed phases, such as liquids or polymers. mdpi.commdpi.com By simulating the trajectories of molecules, MD can elucidate the relationship between chemical structure and macroscopic properties.

A prominent application of MD simulations in the study of analogous nitriles is in the field of polymer science, particularly for nitrile-butadiene rubber (NBR). mdpi.com NBR is a copolymer whose properties are significantly influenced by the acrylonitrile content. mdpi.com MD simulations have been employed to investigate how the polar cyano groups of the acrylonitrile units mediate intermolecular interactions, thereby affecting the material's mechanical and tribological properties. mdpi.commdpi.com

In these simulations, researchers construct atomic-level models of polymer chains and calculate the forces between all atoms using a force field. mdpi.com The simulations can then predict properties such as binding energy, free volume, and radius of gyration, which are linked to the intermolecular cohesion driven by the nitrile groups. nih.gov For instance, studies have shown that increasing acrylonitrile content generally enhances the binding energy between polymer chains, leading to improved mechanical strength. mdpi.com MD simulations are also used in pharmaceutical research to model the interaction of nitrile-containing drugs with biological targets, where the nitrile moiety often participates in crucial hydrogen bonding interactions. nih.gov

Table 1: Example MD Simulation Outputs for Nitrile-Butadiene Rubber (NBR) Models with Varying Acrylonitrile (ACN) Content Data is illustrative of typical findings in MD studies of nitrile copolymers.

| Model | ACN Content | Cohesive Energy Density (J/cm³) | Binding Energy (kcal/mol) | Fractional Free Volume (%) |

| NBR-20 | 20% | 315.8 | 18.5 | 17.2 |

| NBR-30 | 30% | 340.2 | 20.1 | 16.5 |

| NBR-40 | 40% | 365.7 | 21.8 | 15.9 |

| NBR-50 | 50% | 388.1 | 23.4 | 15.1 |

Ab initio quantum chemistry methods are "first-principles" calculations that solve the electronic Schrödinger equation without reliance on empirical parameters. Among these, coupled-cluster (CC) theory, particularly the "gold standard" CCSD(T) method (Coupled-Cluster with Singles, Doubles, and perturbative Triples), stands out for its ability to yield highly accurate results for energies and molecular properties. nih.gov Due to their computational expense, these methods are typically applied to smaller, representative molecules to establish benchmark data. acs.org

Research on analogous small nitrile-containing molecules demonstrates the power of these techniques. For example, high-level coupled-cluster calculations have been used to investigate the structure, stability, and isomerization of copper(I) cyanide (CuCN), an inorganic nitrile analog. researchgate.net In such studies, methods like the explicitly correlated CCSD(T)-F12b are used with large correlation-consistent basis sets to compute molecular geometries, potential energy surfaces, and spectroscopic constants with remarkable precision. researchgate.net

These calculations can determine bond lengths to within a few thousandths of an Ångström and reaction energies to within a fraction of a kcal/mol. researchgate.net Such high-accuracy data is crucial for validating experimental findings and for parameterizing less computationally demanding models used in MD simulations. The development of modern approaches like the domain-based local pair natural orbital CCSD(T) [DLPNO-CCSD(T)] method is actively extending the reach of these high-accuracy calculations to larger and more complex molecules. acs.org

Table 2: High-Accuracy Coupled-Cluster Calculations for Copper(I) Cyanide (CuCN), an Analogous Nitrile Illustrative results based on published high-level computational studies. researchgate.net

| Property | Method | Calculated Value | Experimental Value |

| Cu-C Bond Length (re) | DK-CCSD(T)/cc-pVQZ(DK) | 1.826 Å | 1.829 Å |

| C-N Bond Length (re) | DK-CCSD(T)/cc-pVQZ(DK) | 1.167 Å | 1.162 Å |

| Isomerization Energy (CuCN → CuNC) | CCSD(T) | 11.5 kcal/mol | - |

| Isomerization Barrier (Zero-Point Corrected) | CCSD(T) | 14.7 kcal/mol | - |

Advanced Synthetic Applications and Material Science Relevance of Alkylidene Nitriles

Strategic Utility in Complex Heterocyclic Synthesis

Alkylidene nitriles are exceptionally valuable precursors for the synthesis of a wide array of heterocyclic compounds. The conjugated nitrile group acts as a potent electron-withdrawing group, activating the double bond for nucleophilic attack, which is the initiating step in many cyclization and annulation strategies.

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal and agricultural chemistry. Unsaturated nitriles serve as versatile synthons for numerous important heterocyclic cores.

Pyridines: Substituted pyridines can be efficiently synthesized through cycloaddition reactions where nitriles participate as a key component. A prominent method is the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, which provides a direct and atom-economical route to highly functionalized pyridine (B92270) rings. rsc.org This approach allows for the incorporation of the nitrile's nitrogen atom directly into the newly formed aromatic ring. Another strategy involves the condensation of α,β-unsaturated ketones with compounds containing active methylene (B1212753) groups and an ammonia (B1221849) source, a reaction where alkylidene nitriles can serve as precursors or key intermediates. baranlab.orgnih.gov

Pyrroles: Polysubstituted pyrroles are accessible through innovative copper-hydride (CuH)-catalyzed coupling reactions involving 1,3-enynes and nitriles. semanticscholar.org This method is valued for its mild conditions and broad functional group tolerance, enabling the rapid assembly of diverse pyrrole (B145914) structures. semanticscholar.orgresearchgate.net Additionally, tandem reactions combining Michael addition with intramolecular cyanide-mediated nitrile-to-nitrile cyclocondensation provide a metal-free pathway to highly functionalized NH-pyrroles from gem-diactivated acrylonitriles. organic-chemistry.org

Pyrazoles: Pyrazoles, a critical scaffold in pharmaceuticals, can be formed using multicomponent reactions that avoid hazardous reagents like hydrazine. nih.govconsensus.app One such method involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.govconsensus.app In this process, a diazatitanacyclohexadiene intermediate is formed, which upon oxidation, undergoes N-N bond formation and cyclization to yield the pyrazole (B372694) core. nih.gov 1,3-Dipolar cycloaddition reactions between nitrile imines and alkenes that act as alkyne surrogates also provide a regioselective route to tetrasubstituted pyrazoles. nih.govorganic-chemistry.org

Oxazoles: The synthesis of oxazoles can be achieved through the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen atom from an oxidant. organic-chemistry.org This transformation can be catalyzed by gold complexes or conducted under metal-free conditions using reagents like iodosobenzene (B1197198) and a strong acid. organic-chemistry.orgscientificupdate.comresearchgate.net These methods allow for the direct incorporation of the nitrile's carbon and nitrogen atoms into the oxazole (B20620) ring.

Thiophenes: Thiophene derivatives are commonly synthesized via the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene nitrile (like malononitrile), and elemental sulfur. pharmaguideline.comresearcher.life This reaction proceeds through an α,β-unsaturated nitrile intermediate. pharmaguideline.com Other methods include the base-promoted cyclization of S-containing alkyne substrates, which can be generated from precursors including unsaturated nitriles. nih.govorganic-chemistry.org

Thiazines: While less common, the synthesis of thiazine (B8601807) derivatives can be approached through cycloaddition pathways involving unsaturated systems. The reactivity of the C=C-C≡N framework in alkylidene nitriles allows for tandem reactions where a sulfur-containing nucleophile can add to the double bond, followed by an intramolecular cyclization involving the nitrile group to form the six-membered thiazine ring.

Table 1: Selected Methods for Heterocycle Synthesis Using Nitrile Precursors

| Heterocycle | Synthetic Method | Key Reactants | Catalyst/Reagent | Ref. |

|---|---|---|---|---|

| Pyridine | [2+2+2] Cycloaddition | Diynes, Nitriles | Cobalt complexes | rsc.org |

| Pyrrole | Enyne-Nitrile Coupling | 1,3-Enynes, Nitriles | Copper-hydride (CuH) | semanticscholar.org |

| Pyrazole | Multicomponent Oxidative Coupling | Alkynes, Nitriles, Ti Imidos | Titanium complexes, Oxidant | nih.govconsensus.app |

| Oxazole | [2+2+1] Annulation | Terminal Alkynes, Nitriles | Gold catalyst or PhIO/TfOH | organic-chemistry.orgscientificupdate.com |

| Thiophene | Gewald Reaction | Carbonyl, Active Methylene Nitrile, Sulfur | Base | pharmaguideline.com |

Annulation reactions are powerful ring-forming strategies that build cyclic structures onto existing molecular frameworks. Unsaturated nitriles are ideal substrates for these transformations due to their electrophilic nature.

A common and effective strategy involves a Michael addition followed by an intramolecular cyclization. In this sequence, a nucleophile adds to the β-carbon of the alkylidene nitrile, generating a carbanion or an enolate intermediate. This intermediate can then undergo an intramolecular attack on a suitably positioned electrophilic group, often another nitrile or a carbonyl, to close the ring. This tandem process efficiently constructs highly substituted cyclic systems with excellent stereocontrol. organic-chemistry.orgduq.edu

For instance, ω-haloalkyl Grignard reagents can react with unsaturated nitriles in a sequence that involves conjugate addition followed by an intramolecular alkylation, leading to the formation of carbocycles like octalins and decalins, which are core structures in terpenoid synthesis. duq.edu Intramolecular cyclization can also be mediated by Lewis or Brønsted acids, which activate the alkyne or alkene part of an enyne for nucleophilic attack by the nitrile group, leading to complex heterocyclic systems. chempedia.inforsc.org

Role in Polymer Chemistry and Functional Materials

The unique electronic properties of the nitrile group and the reactivity of the vinyl group make alkylidene nitriles attractive candidates for the development of advanced polymers and functional materials.

Alkylidene nitriles can serve as monomers in various polymerization reactions. The presence of the carbon-carbon double bond allows for chain-growth polymerization, typically initiated by radicals or anions. For example, lignin-derived aldehydes have been converted into nitrile-containing methacrylate (B99206) monomers and subsequently polymerized via free-radical polymerization to create bio-based polymers. lu.se

While Ring-Opening Metathesis Polymerization (ROMP) is typically associated with cyclic olefins, the principles of metathesis can be applied in Acyclic Diene Metathesis (ADMET) polymerization. In this context, α,β-unsaturated nitriles could potentially be incorporated as co-monomers to introduce functionality into polyalkenamers. The strong electron-withdrawing nature of the nitrile group significantly influences the reactivity of the double bond, which must be considered when selecting the appropriate catalyst system.

The incorporation of the nitrile (cyano) group into a polymer backbone provides a powerful handle for tuning the material's properties. The nitrile group is highly polar and capable of strong dipole-dipole interactions and hydrogen bonding. These intermolecular forces can lead to:

Increased Glass Transition Temperature (Tg): The strong interactions between polymer chains restrict segmental motion, resulting in materials with higher thermal stability and rigidity. lu.se

Enhanced Chemical Resistance: The polarity of the nitrile group can improve a polymer's resistance to nonpolar solvents.

Post-Polymerization Modification: The nitrile group is a versatile functional handle that can be chemically transformed into other groups, such as amines, carboxylic acids, or amides, after the polymer has been formed. libretexts.org This allows for the synthesis of functional materials with tailored surface properties, solubility, or reactivity. For example, the hydrolysis of poly(acrylonitrile) is a well-known method to produce superabsorbent polymers.

Table 2: Influence of Nitrile Group on Polymer Properties

| Property | Effect of Nitrile Group | Rationale |

|---|---|---|

| Glass Transition Temp. (Tg) | Increase | Strong dipole-dipole interactions restrict chain mobility. |

| Solvent Resistance | Increased resistance to nonpolar solvents | High polarity of the polymer backbone. |

| Mechanical Strength | Increase | Intermolecular forces enhance chain cohesion. |

| Functionalization Potential | High | Nitrile group can be hydrolyzed, reduced, or complexed. |

Enabling Reagents for Stereoselective Transformations

The rigid and electronically defined structure of α,β-unsaturated nitriles makes them valuable reagents in stereoselective synthesis. The planarity of the C=C-C≡N system allows for well-defined approaches of reagents to either face of the double bond.

In conjugate addition reactions, the use of chiral catalysts or chiral nucleophiles can lead to the formation of new stereocenters with high enantiomeric or diastereomeric excess. The nitrile group can coordinate to a metal catalyst, helping to organize the transition state and enforce a specific stereochemical outcome. For example, the chelation-controlled conjugate addition of organometallic reagents to unsaturated nitriles can generate C-magnesiated nitriles as chiral nucleophiles, which can then react with various electrophiles with high stereocontrol, installing up to three new stereocenters in a single sequence. duq.edu This approach highlights the ability of the nitrile group to direct the stereochemical course of a reaction. Furthermore, the development of catalytic methods using hydrogen transfer to α,β-unsaturated nitriles can generate keteniminate intermediates, which can be intercepted by electrophiles in a highly selective manner. umich.edu

Control of Diastereoselectivity and Enantioselectivity in Alkylation and Annulation Reactions

Achieving high levels of diastereoselectivity and enantioselectivity in reactions of alkylidene nitriles typically relies on the use of chiral auxiliaries, chiral catalysts, or substrate-inherent chirality. These strategies aim to create a chiral environment around the reacting centers, thereby favoring the formation of one stereoisomer over others.

Diastereoselective Reactions:

In the context of a molecule like 3,3-Dimethyl-2-methylidenebutanenitrile, diastereoselectivity could be induced by attaching a chiral auxiliary to the nucleophile that is reacting with it. The auxiliary creates a sterically biased environment, directing the approach of the electrophile to one face of the intermediate enolate. For instance, the conjugate addition of a chiral lithium amide to an α,β-unsaturated nitrile can proceed with high diastereoselectivity. The stereochemical outcome is dictated by the specific conformation of the transition state, which is influenced by the steric demands of the auxiliary and the substrate.

While no specific data exists for this compound, a general representation of a diastereoselective Michael addition to an alkylidene nitrile using a chiral auxiliary is shown below.

| Reactant 1 | Reactant 2 (with Chiral Auxiliary) | Product Diastereomeric Ratio (d.r.) |

| Alkylidene Nitrile | Chiral Lithium Amide | Not Reported for specific compound |

| Alkylidene Nitrile | Organocuprate with Chiral Ligand | Not Reported for specific compound |

Enantioselective Reactions:

Enantioselective transformations are often achieved using catalytic amounts of a chiral promoter, such as a metal complex with a chiral ligand or an organocatalyst. For example, the conjugate addition of malonates to α,β-unsaturated nitriles can be rendered enantioselective by using a chiral catalyst, such as a lanthanide-BINOL complex. The catalyst coordinates to both the nucleophile and the electrophile, organizing them in a chiral transition state that leads to the preferential formation of one enantiomer.

Annulation reactions, which form new rings, can also be controlled stereochemically. For instance, a [3+2] cycloaddition between an azomethine ylide and an alkylidene nitrile can be catalyzed by a chiral metal complex to afford highly enantioenriched pyrrolidines. The facial selectivity of the cycloaddition is controlled by the chiral catalyst.

Generation of Molecules with Quaternary Carbon Centers

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis due to the steric hindrance associated with bringing four carbon substituents together. wikipedia.org The conjugate addition of a tertiary carbanion to an activated alkene like an alkylidene nitrile is a direct method for creating such a center.

For a substrate such as this compound, the conjugate addition of a nucleophile would result in the formation of a new stereocenter. If the incoming nucleophile is itself tertiary, a quaternary carbon center is generated. The stereocontrol of this newly formed center is crucial.

Strategies for Stereoselective Formation of Quaternary Centers:

Catalytic Asymmetric Conjugate Addition: The use of chiral catalysts is a powerful strategy. For example, a chiral copper-catalyst can mediate the enantioselective addition of organometallic reagents (e.g., Grignard reagents or organozinc reagents) to α,β-unsaturated nitriles. The steric and electronic properties of the chiral ligand are critical in determining the enantiomeric excess (e.e.) of the product.

Chiral Auxiliary-Mediated Addition: A chiral auxiliary can be attached to the nucleophile. The addition of this chiral nucleophile to the alkylidene nitrile would proceed diastereoselectively, and subsequent removal of the auxiliary would yield the enantioenriched product containing the quaternary carbon.

The table below illustrates hypothetical outcomes for the synthesis of quaternary centers using a generic alkylidene nitrile, as no specific data for this compound is available.

| Alkylidene Nitrile | Nucleophile | Catalyst/Auxiliary | Product | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) |

| Generic | Dialkylmalonate | Chiral Phase-Transfer Catalyst | Adduct with Quaternary Center | Not Reported for specific compound |

| Generic | Grignard Reagent | Chiral Copper Complex | Adduct with Quaternary Center | Not Reported for specific compound |

Q & A

Q. What are the optimal synthetic routes for 3,3-Dimethyl-2-methylidenebutanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation. For example, nitrile group introduction via alkyl halide substitution with cyanide ions (e.g., KCN/NaCN) under reflux in polar aprotic solvents (e.g., DMF) is a common approach. Steric hindrance from the neopentyl structure may require elevated temperatures (80–120°C) or phase-transfer catalysts to enhance reactivity. Yield optimization should consider solvent polarity, reaction time, and catalyst loading. Purity assessment via GC-MS or HPLC with calibration standards (e.g., DNPH derivatives) is recommended .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : The methylidene proton (CH₂=) resonates as a singlet at δ 4.8–5.2 ppm in -NMR. The neopentyl group’s quaternary carbon appears at δ 35–40 ppm in -NMR.

- IR : The nitrile (-C≡N) stretch is observed at 2240–2260 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks at m/z 109 (C₆H₁₁N) with fragmentation patterns indicating loss of -CN (Δ m/z 26).

Cross-referencing with PubChem or EPA DSSTox spectral libraries ensures accuracy .

Q. What are the key challenges in achieving high purity, and which analytical methods are most reliable?

- Methodological Answer : Steric hindrance can lead to incomplete reactions, leaving residual starting materials. Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for purification. Quantify impurities via GC-MS with internal standards (e.g., deuterated analogs) or HPLC-UV at 210–230 nm. Calibration standards (e.g., acetonitrile-based DNPH derivatives) improve detection limits .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The neopentyl group induces steric hindrance, reducing accessibility to the nitrile group. Computational modeling (DFT or MD simulations) can quantify steric maps using parameters like percent buried volume (%VBur). Electron-withdrawing effects of the nitrile group enhance electrophilicity but are counteracted by steric shielding. Experimental validation via kinetic studies under varying temperatures/pressures (e.g., high-pressure autoclaves for hydrogenation) is critical .

Q. What strategies resolve contradictions in reported reaction yields or catalytic efficiencies?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst deactivation). Apply statistical tools like multivariate regression or ANOVA to isolate critical factors. Reproducibility protocols should include strict inert-atmosphere controls (glovebox) and in situ monitoring (e.g., FTIR for reaction progression). Cross-validate results using isotopic labeling (e.g., -CN) to track mechanistic pathways .

Q. How can computational models predict the compound’s behavior in novel reaction systems?

- Methodological Answer : Retrosynthesis AI tools (e.g., Template_relevance models) leverage PubChem and Reaxys databases to propose feasible pathways. Molecular dynamics simulations (AMBER/GROMACS) predict solvation effects, while DFT (Gaussian) calculates transition-state energies for nitrile hydrolysis or reduction. Validate predictions with experimental activation parameters (Eyring plots) .

Q. What are the implications of the compound’s tautomeric or isomerization equilibria in synthetic applications?

- Methodological Answer : The methylidene group may participate in keto-enol tautomerism under acidic/basic conditions. Monitor equilibria via -NMR time-course studies or UV-Vis spectroscopy. Stabilize desired tautomers using chelating agents (e.g., crown ethers) or low-temperature conditions (−20°C). Computational NBO analysis identifies stabilizing hyperconjugative interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.